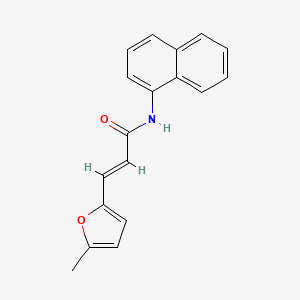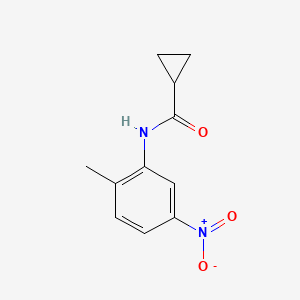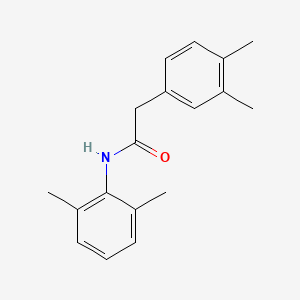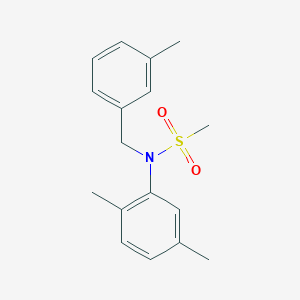
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide, also known as MFA-NNA, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play critical roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
作用机制
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide works by binding to the regulatory domain of PKC enzymes, which prevents their activation and subsequent downstream signaling. This inhibition of PKC activity leads to a variety of cellular effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions used. For example, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to induce apoptosis in cancer cells, inhibit platelet aggregation, and reduce the contractility of smooth muscle cells. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to modulate the release of neurotransmitters in neuronal cells, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is its high potency and selectivity for PKC enzymes, which allows for precise control over the inhibition of these enzymes in experimental systems. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is its potential for off-target effects, as it may also interact with other proteins or enzymes in the cell.
未来方向
There are many potential future directions for research on 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide and its applications in scientific research. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of these enzymes, which may have implications for the treatment of specific diseases. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide in different cell types and experimental conditions.
合成方法
The synthesis of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide involves the reaction of 3-(5-methyl-2-furyl)acrylic acid with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC, to obtain the final compound in high purity.
科学研究应用
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been widely used in scientific research as a tool to study the role of PKC enzymes in various cellular processes. For example, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to inhibit the proliferation of cancer cells by blocking the activation of PKC enzymes, which are known to be overexpressed in many types of cancer. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been used to study the role of PKC enzymes in neuronal signaling, as well as in the regulation of cardiovascular function.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-9-10-15(21-13)11-12-18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHLTWQNWGHHO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755043.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)